Enhanced Hydrogen‑Bond Donor Capacity Versus the Parent 5,6,7,8‑Tetrahydro‑triazolopyridine Core
The target compound bears a primary amine that provides one hydrogen‑bond donor (HBD), whereas the unsubstituted core 5,6,7,8‑tetrahydro-[1,2,4]triazolo[4,3‑a]pyridine lacks any HBD (HBD = 0) [1][2]. This presence of an amine pharmacophore enables the compound to engage in directed hydrogen‑bond interactions with biological targets that are inaccessible to the core scaffold alone [2].
| Evidence Dimension | Hydrogen Bond Donor Count (computed, PubChem) |
|---|---|
| Target Compound Data | HBD = 1 |
| Comparator Or Baseline | 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine (CAS 59624-08-7): HBD = 0 |
| Quantified Difference | ΔHBD = +1 (absolute gain of a donor function) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) |
Why This Matters
The addition of a primary amine donor drastically expands the target space addressable by the scaffold, which is critical for medicinal chemists selecting building blocks for kinase or GPCR programs that require amine-directed hinge‑binding or salt‑bridge interactions.
- [1] PubChem. (2026). Compound Summary for CID 20289271, 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/20289271 View Source
- [2] PubChem. (2026). Compound Summary for CID 81161992, 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/81161992 View Source
